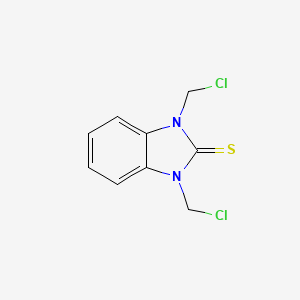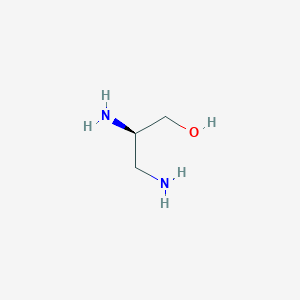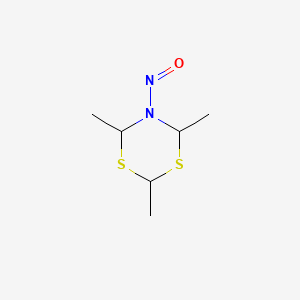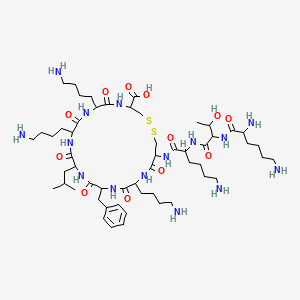
H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH is a peptide composed of the amino acids lysine, threonine, cysteine, phenylalanine, and leucine. This peptide is known for its role as an endotoxin inhibitor, which binds to and neutralizes endotoxins from gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and efficiency, often involving rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used in SPPS.
Major Products
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Scientific Research Applications
H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH: has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in neutralizing endotoxins and its potential therapeutic applications.
Industry: Utilized in the development of peptide-based therapeutics and diagnostics.
Mechanism of Action
The peptide H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH exerts its effects by binding to and neutralizing endotoxins from gram-negative bacteria. The molecular targets include the lipid A component of endotoxins, which is crucial for their toxic effects. By binding to lipid A, the peptide prevents the endotoxin from interacting with host cells, thereby mitigating the inflammatory response .
Comparison with Similar Compounds
H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH: can be compared with other endotoxin inhibitors and peptides with similar sequences. Some similar compounds include:
H-Tyr-Cys-Phe-Ala-Trp-Lys-Thr-Phe-Cys-OH: Another peptide with endotoxin-neutralizing properties.
H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys (disulfide bridge Cys4-Cys10): A variant with a disulfide bond between cysteine residues.
The uniqueness of This compound lies in its specific sequence and its ability to form disulfide bonds, which can enhance its stability and efficacy as an endotoxin inhibitor.
Properties
IUPAC Name |
7,10,19-tris(4-aminobutyl)-22-[[6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H97N15O12S2/c1-33(2)29-41-51(77)63-37(20-8-13-25-57)47(73)62-39(22-10-15-27-59)50(76)69-44(55(81)82)32-84-83-31-43(53(79)64-38(21-9-14-26-58)48(74)67-42(52(78)66-41)30-35-17-5-4-6-18-35)68-49(75)40(23-11-16-28-60)65-54(80)45(34(3)71)70-46(72)36(61)19-7-12-24-56/h4-6,17-18,33-34,36-45,71H,7-16,19-32,56-61H2,1-3H3,(H,62,73)(H,63,77)(H,64,79)(H,65,80)(H,66,78)(H,67,74)(H,68,75)(H,69,76)(H,70,72)(H,81,82) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJQAGFRHOLBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H97N15O12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1224.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
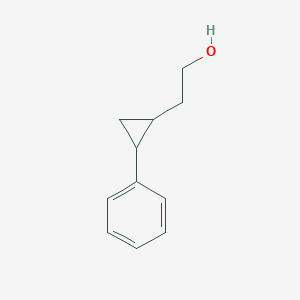

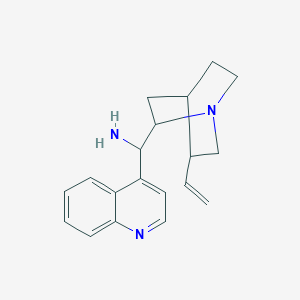
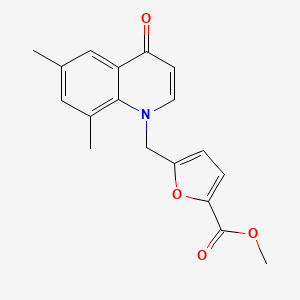
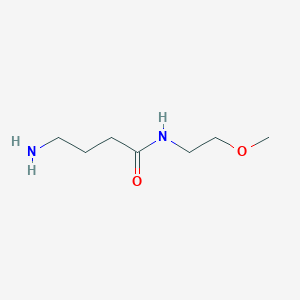
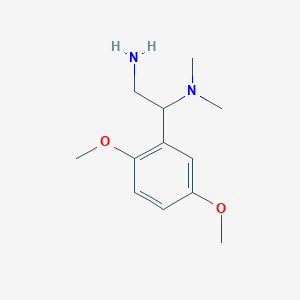
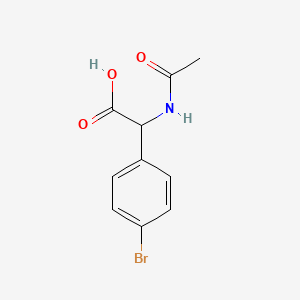

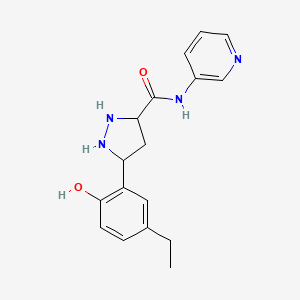
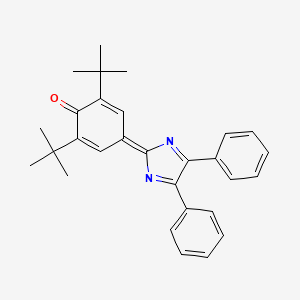
![1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine](/img/structure/B15095679.png)
